molecular formula C18H22N8O5 B11673889 4-[(E)-{2-[4,6-di(morpholin-4-yl)-1,3,5-triazin-2-yl]hydrazinylidene}methyl]-2-nitrophenol

4-[(E)-{2-[4,6-di(morpholin-4-yl)-1,3,5-triazin-2-yl]hydrazinylidene}methyl]-2-nitrophenol

Cat. No.: B11673889
M. Wt: 430.4 g/mol
InChI Key: ZLWBJQOLDVOZPO-XDHOZWIPSA-N
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Description

4-[(E)-{2-[4,6-BIS(MORPHOLIN-4-YL)-1,3,5-TRIAZIN-2-YL]HYDRAZIN-1-YLIDENE}METHYL]-2-NITROPHENOL is a complex organic compound characterized by its unique structure, which includes morpholine and triazine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(E)-{2-[4,6-BIS(MORPHOLIN-4-YL)-1,3,5-TRIAZIN-2-YL]HYDRAZIN-1-YLIDENE}METHYL]-2-NITROPHENOL typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the triazine ring, followed by the introduction of the morpholine groups and the nitrophenol moiety. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and scalability. The use of automated systems and advanced analytical techniques ensures consistent quality and adherence to safety standards.

Chemical Reactions Analysis

Types of Reactions

4-[(E)-{2-[4,6-BIS(MORPHOLIN-4-YL)-1,3,5-TRIAZIN-2-YL]HYDRAZIN-1-YLIDENE}METHYL]-2-NITROPHENOL undergoes various chemical reactions, including:

    Oxidation: This reaction can modify the functional groups, potentially enhancing the compound’s reactivity.

    Reduction: Reduction reactions can convert nitro groups to amines, altering the compound’s properties.

    Substitution: Substitution reactions can introduce new functional groups, enabling the synthesis of derivatives with tailored properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions typically involve specific temperatures, pH levels, and solvents to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitroso or nitro derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

4-[(E)-{2-[4,6-BIS(MORPHOLIN-4-YL)-1,3,5-TRIAZIN-2-YL]HYDRAZIN-1-YLIDENE}METHYL]-2-NITROPHENOL has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for synthesizing complex molecules and studying reaction mechanisms.

    Biology: The compound’s unique structure makes it a valuable tool for probing biological systems and understanding molecular interactions.

    Industry: The compound can be used in the development of advanced materials, such as polymers and coatings, due to its versatile chemical properties.

Mechanism of Action

The mechanism by which 4-[(E)-{2-[4,6-BIS(MORPHOLIN-4-YL)-1,3,5-TRIAZIN-2-YL]HYDRAZIN-1-YLIDENE}METHYL]-2-NITROPHENOL exerts its effects involves interactions with specific molecular targets and pathways. The compound’s structure allows it to bind to enzymes, receptors, or other biomolecules, modulating their activity. The exact pathways depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 4-[({4-[bis(morpholin-4-yl)-1,3,5-triazin-2-yl]phenyl}carbamoyl)amino]benzoic acid
  • methyl 4-[({4-[bis(morpholin-4-yl)-1,3,5-triazin-2-yl]phenyl}carbamoyl)amino]benzoate
  • 4-Benzoylmorpholine

Uniqueness

Compared to similar compounds, 4-[(E)-{2-[4,6-BIS(MORPHOLIN-4-YL)-1,3,5-TRIAZIN-2-YL]HYDRAZIN-1-YLIDENE}METHYL]-2-NITROPHENOL stands out due to its specific combination of functional groups and structural features. This uniqueness allows it to participate in a broader range of chemical reactions and applications, making it a valuable compound in various fields of research.

Properties

Molecular Formula

C18H22N8O5

Molecular Weight

430.4 g/mol

IUPAC Name

4-[(E)-[(4,6-dimorpholin-4-yl-1,3,5-triazin-2-yl)hydrazinylidene]methyl]-2-nitrophenol

InChI

InChI=1S/C18H22N8O5/c27-15-2-1-13(11-14(15)26(28)29)12-19-23-16-20-17(24-3-7-30-8-4-24)22-18(21-16)25-5-9-31-10-6-25/h1-2,11-12,27H,3-10H2,(H,20,21,22,23)/b19-12+

InChI Key

ZLWBJQOLDVOZPO-XDHOZWIPSA-N

Isomeric SMILES

C1COCCN1C2=NC(=NC(=N2)N/N=C/C3=CC(=C(C=C3)O)[N+](=O)[O-])N4CCOCC4

Canonical SMILES

C1COCCN1C2=NC(=NC(=N2)NN=CC3=CC(=C(C=C3)O)[N+](=O)[O-])N4CCOCC4

Origin of Product

United States

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